

A Technical Guide to High-Purity Teriflunomided4 for Research Applications

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of commercially available high-purity **Teriflunomide-d4**, a deuterated internal standard essential for the accurate quantification of Teriflunomide in various biological matrices. This document outlines key quality attributes from various suppliers, details relevant experimental protocols for its use and quality assessment, and illustrates associated biochemical and analytical workflows.

Commercial Availability and Quality Specifications

High-purity **Teriflunomide-d4** is available from several commercial suppliers catering to the research and pharmaceutical industries. The quality and specifications of the product can vary between suppliers. Below is a summary of quantitative data from prominent vendors.

Table 1: Comparison of Commercial **Teriflunomide-d4** Specifications



Supplier	Catalog Number	Purity (by HPLC)	Isotopic Enrichment	Formulation	Storage Conditions
MedchemExp ress	HY-110159S	99.98%[1]	98.6%[1]	White to off- white solid[1]	Powder: -20°C (3 years), 4°C (2 years). In solvent: -80°C (6 months), -20°C (1 month)[1]
Clearsynth	CS-O-03076	≥ 90%[2]	Not specified	Solid	Refrigerator (2-8°C) for long-term storage[2]
Simson Pharma	L500009	Certificate of Analysis provided[3]	Not specified	Solid	Not specified
J & K SCIENTIFIC	Not specified	Not specified	Not specified	Not specified	Not specified
Cato Research Chemicals	Not specified	Not specified	Not specified	Not specified	Not specified
Sigma- Aldrich	Not specified	Not specified	Not specified	Not specified	Not specified

Note: "Not specified" indicates that the information was not readily available on the supplier's public-facing documentation. A Certificate of Analysis (CoA) should be requested from the supplier for detailed specifications.

Synthesis and Isotopic Labeling



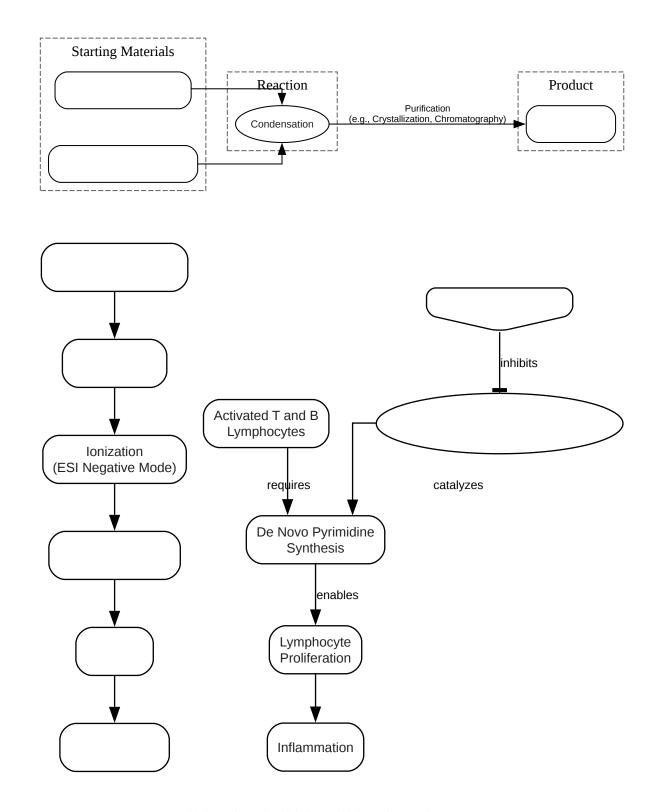
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While commercial suppliers do not typically disclose their proprietary synthesis and purification protocols, the scientific literature outlines several routes for the synthesis of Teriflunomide. The deuterated analog, **Teriflunomide-d4**, is synthesized by incorporating deuterium atoms into the phenyl ring of the molecule. This is typically achieved by using a deuterated starting material, such as 4-(trifluoromethyl)aniline-d4.

A plausible synthetic approach, adapted from known methods for Teriflunomide, is the condensation of a deuterated aniline derivative with a suitable active methylene compound.





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